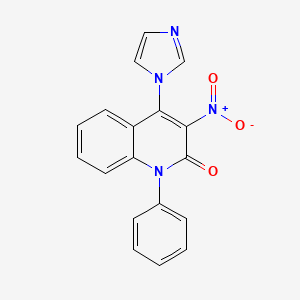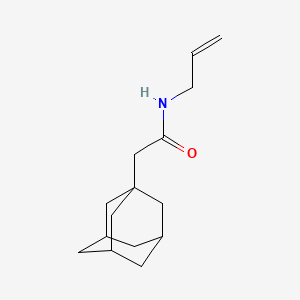![molecular formula C18H29NO7 B5082115 N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5082115.png)
N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPEA is a selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition.
作用机制
DMPEA acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. When DMPEA binds to the 5-HT2A receptor, it activates a signaling cascade that leads to various downstream effects.
Biochemical and Physiological Effects:
DMPEA has been shown to have a variety of biochemical and physiological effects, including the activation of the 5-HT2A receptor, which can lead to changes in mood, perception, and cognition. DMPEA has also been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
实验室实验的优点和局限性
One advantage of using DMPEA in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function and pharmacology. However, one limitation is that DMPEA has a relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research involving DMPEA. One area of interest is the role of the 5-HT2A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is interest in developing new compounds that are selective agonists for the 5-HT2A receptor and have improved pharmacological properties compared to DMPEA. Finally, there is interest in using DMPEA and other 5-HT2A agonists as tools for studying the relationship between the 5-HT2A receptor and other neurotransmitter systems, such as the glutamatergic system.
合成方法
DMPEA can be synthesized using a variety of methods, including the reaction of 2-(2,3-dimethylphenoxy)ethanol with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reacted with oxalic acid to form the oxalate salt of DMPEA.
科学研究应用
DMPEA has been used extensively in scientific research for its potential as a tool to study the 5-HT2A receptor and its role in various physiological processes. DMPEA has been shown to have a high affinity for the 5-HT2A receptor and is therefore useful for studying the receptor's function and pharmacology.
属性
IUPAC Name |
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-16(15(14)2)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQBWWXHDESNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5082036.png)
![2-[(2-cyanophenyl)thio]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B5082043.png)

![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5082060.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B5082073.png)

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenoxy)piperidine](/img/structure/B5082084.png)
![methyl 4-{[butyl(methyl)amino]methyl}benzoate](/img/structure/B5082092.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B5082099.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)
![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
![N-isopropyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5082140.png)
